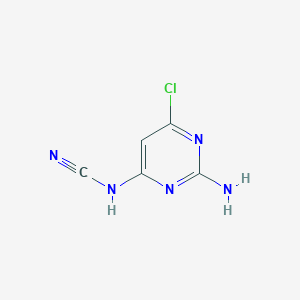
3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one
Vue d'ensemble
Description
3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one, also known as 3-ACQDFQ, is an organic compound that has been studied for its potential applications in scientific research. It has been found to have a range of effects on biochemical and physiological processes, and has been used as a tool in various lab experiments.
Applications De Recherche Scientifique
Photochemical Reactions
- A study explored the photochemical reactions of 2-(dimethylcarbamoyl)quinolines, leading to various derivatives by irradiation in different atmospheres. The introduction of a chlorine atom at the 4-position of a quinoline nucleus affected the yield of the products (Ono & Hata, 1983).
Synthesis of Quinoline Derivatives
- Research focused on synthesizing 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their rearrangement to various derivatives. The study included reaction mechanisms and structural analysis (Klásek et al., 2003).
- Another study involved the chemical transformation of 3-amino-2-quinolones, aiming to discover new antimalarial drugs. This included acylation and other chemical modifications (Asías et al., 2003).
Reactivity and Regioselective Synthesis
- A study examined the reactivity of 3-acetyl-4-(methylsulfanyl)quinolin-2(1H)-one towards various diazanucleophiles under different conditions. This led to the regioselective synthesis of multiple quinoline derivatives (Abass et al., 2015).
Microwave Irradiation in Synthesis
- The effective reaction of 2-chloro-3-formylquinoline and acetic acid/sodium acetate under microwave irradiation was studied, leading to the synthesis of pyrano[2,3-b]quinolin-2-ones (Nadaraj & Selvi, 2011).
Ultrasound-Assisted Synthesis
- Ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group was researched. This study included spectroscopic, crystallographic, and biological investigations (Prasath et al., 2015).
Propriétés
IUPAC Name |
3-acetyl-6-chloro-4-(3,4-difluorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO2/c1-8(22)15-16(9-2-4-12(19)13(20)6-9)11-7-10(18)3-5-14(11)21-17(15)23/h2-7H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCWPSJCYBJZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)

![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)

![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)

![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)



